2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide
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Overview
Description
2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide is a chemical compound with a complex structure that includes a thiazole ring, a benzamide group, and a methylbenzylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a thioamide with a haloketone under acidic conditions to form the thiazole ring. The methylbenzylthio group can be introduced through a nucleophilic substitution reaction, where a methylbenzylthiol reacts with a suitable leaving group on the thiazole ring. The final step involves the acylation of the thiazole derivative with benzoyl chloride to form the benzamide group .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring and the methylbenzylthio group can be oxidized under appropriate conditions.
Reduction: The benzamide group can be reduced to an amine under reducing conditions.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide group may yield the corresponding amine .
Scientific Research Applications
2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring and the benzamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methylbenzylthio group may enhance the compound’s binding affinity or selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide
- 2-(2-(2-((4-Methoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide
- 2-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide
Uniqueness
2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide is unique due to the presence of the methylbenzylthio group, which can influence its chemical reactivity and biological activity. This substituent may enhance the compound’s stability, solubility, or binding affinity compared to similar compounds with different substituents .
Properties
IUPAC Name |
2-[[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13-6-8-14(9-7-13)11-26-20-22-15(12-27-20)10-18(24)23-17-5-3-2-4-16(17)19(21)25/h2-9,12H,10-11H2,1H3,(H2,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQBBCFOMUPKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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